2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic molecule featuring a fused pyrano[3,2-c]pyridine core. Key structural elements include:
- Thiophen-2-ylmethyl substituent: Introduces sulfur-based aromaticity, influencing lipophilicity and binding interactions.
- Amino and cyano groups: Critical for hydrogen bonding and electronic interactions.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic motifs .
Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-13-9-19-21(23(27)26(13)12-15-5-4-8-31-15)20(16(11-24)22(25)30-19)14-6-7-17(28-2)18(10-14)29-3/h4-10,20H,12,25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADQVLXYDXYWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N1CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of ammonium acetate and acetic acid. This reaction forms an intermediate, which is then subjected to cyclization with malononitrile and methyl acetoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution
The amino group at position 2 and carbonitrile at position 3 participate in nucleophilic substitution reactions. For example:
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Acylation : Reaction with acetyl chloride in pyridine yields N-acetyl derivatives, confirmed via NMR shifts at δ 2.1–2.3 ppm (CH).
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF forms N-alkylated products, enhancing solubility in nonpolar solvents.
Oxidation and Reduction
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Oxidation : The thiophen-methyl group undergoes oxidation with HO/AcOH to form a sulfone derivative, verified by IR absorption at 1150 cm (S=O).
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Reduction : Catalytic hydrogenation (Pd/C, H) reduces the pyran ring’s double bond, producing dihydro derivatives.
Cycloaddition Reactions
The pyrano-pyridine system engages in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic adducts. These reactions occur under reflux in toluene (110°C, 12 h).
Table 1: Key Functional Group Reactivity
| Functional Group | Reaction Type | Reagents/Conditions | Product Characterization |
|---|---|---|---|
| 2-Amino | Acylation | AcCl, pyridine, 0°C, 2 h | NMR: δ 2.1 (s, 3H) |
| 3-Carbonitrile | Hydrolysis | HSO (70%), 100°C, 6 h | IR: 1680 cm (C=O) |
| Thiophen-methyl | Oxidation | HO/AcOH, 60°C, 4 h | MS: m/z 462 [M+H] |
| Pyran C=C bond | Hydrogenation | H, Pd/C, EtOH, RT, 24 h | NMR: δ 45 (saturated) |
Reaction with Arylmethylenemalononitriles
The compound’s synthesis involves a domino Knoevenagel-Michael-cyclization sequence:
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Knoevenagel Condensation : Aldehyde derivatives react with malononitrile to form α,β-unsaturated intermediates.
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Michael Addition : The amino group attacks the α,β-unsaturated system.
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Cyclization : Intramolecular nucleophilic attack closes the pyrano-pyridine ring .
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the pyran ring undergoes ring-opening to form linear intermediates, which re-cyclize upon neutralization.
Stability and Side Reactions
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Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thiophen-methyl group, forming des-methyl byproducts.
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Thermal Decomposition : Above 200°C, decarboxylation occurs at the 5-oxo position, detected via TGA-DSC.
Biological Activity Correlations
While not a direct reaction, structural modifications (e.g., sulfone formation) enhance binding to kinase targets (IC < 100 nM). The carbonitrile group’s hydrolysis to a carboxylic acid improves water solubility but reduces membrane permeability.
Scientific Research Applications
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
Table 2: Reported Bioactivities of Analogous Compounds
Analysis :
- The target compound’s 3,4-dimethoxyphenyl group is structurally similar to derivatives with confirmed antioxidant and antimicrobial activities (e.g., ).
Physicochemical and Spectral Data
Table 4: Comparative Spectral and Physical Properties
Key Notes:
- The thiophene protons in the target compound would exhibit distinct splitting patterns in ¹H NMR compared to pyridine or phenyl analogs.
- IR spectra for cyano groups (~2190–2200 cm⁻¹) and carbonyls (~1630–1660 cm⁻¹) are consistent across analogs .
Biological Activity
The compound 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic derivative belonging to the pyrano-pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
- Molecular Formula : C24H22N4O4
- Molecular Weight : 430.45 g/mol
- CAS Number : Not specified in the results but can be referenced through chemical databases.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.01 | Induction of apoptosis |
| NCI-H460 | 0.03 | Cell cycle arrest |
| HeLa | 7.01 | Inhibition of topoisomerase IIa |
| HCT116 | 8.55 | Microtubule disassembly |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest, which are critical mechanisms in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is likely related to the generation of reactive oxygen species (ROS), which can cause oxidative damage to bacterial cells.
Case Studies
- Study on MCF-7 Cell Line : A study demonstrated that treatment with the compound led to a substantial decrease in cell viability, with an IC50 value of 0.01 µM, indicating potent anticancer activity .
- In Vivo Studies : Further research is needed to confirm these findings in vivo, but initial results suggest that the compound may reduce tumor growth in animal models when administered at appropriate dosages.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It inhibits critical proteins involved in cell cycle progression, effectively halting cancer cell proliferation.
- Reactive Oxygen Species Generation : The compound's interaction with cellular components may lead to increased ROS levels, contributing to its antimicrobial effects.
Q & A
Q. What are the standard synthetic routes for preparing this pyranopyridine-carbonitrile derivative, and what key reaction conditions govern its formation?
The compound is synthesized via multicomponent reactions involving Michael addition and heterocyclization. A common approach uses thiobarbituric acid derivatives and arylmethylene malononitriles in the presence of a base (e.g., sodium ethoxide) under solvent-free conditions . Critical parameters include temperature control (70–90°C), reaction time (4–8 hours), and stoichiometric ratios of reactants to optimize yields (>85%). Product purity is confirmed via recrystallization from ethanol or acetonitrile .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers validate its structure?
Key techniques include:
- 1H/13C NMR : Signals for the amino group (δ 5.2–6.0 ppm, broad singlet), dimethoxyphenyl protons (δ 3.8–4.1 ppm for OCH3), and thiophene protons (δ 6.8–7.5 ppm) .
- IR : Stretching vibrations for nitrile (2200–2250 cm⁻¹), carbonyl (1680–1720 cm⁻¹), and amino groups (3300–3500 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (m/z 450–470) and fragmentation patterns consistent with pyranopyridine-thiophene cleavage .
Advanced Research Questions
Q. How can reaction mechanisms (e.g., Michael addition) be experimentally validated for this compound’s synthesis?
Mechanistic studies employ kinetic monitoring (e.g., in situ NMR) and intermediate trapping. For example, isolating the Michael adduct (e.g., enamine intermediates) confirms stepwise cyclization. Isotopic labeling (e.g., 13C-malononitrile) traces carbon incorporation into the pyranopyridine core . Computational modeling (DFT) further elucidates transition states and regioselectivity influenced by electron-donating substituents (e.g., dimethoxyphenyl) .
Q. What challenges arise in resolving structural contradictions via X-ray crystallography, and how are they addressed?
Crystal lattice disorder due to flexible thiophen-2-ylmethyl groups complicates diffraction. Strategies include:
Q. How do substituent modifications (e.g., thiophene vs. phenyl groups) impact bioactivity or physicochemical properties?
Comparative studies reveal:
- Thiophene substitution : Enhances π-stacking in enzyme binding pockets (e.g., kinase inhibition assays) due to sulfur’s polarizability .
- Dimethoxyphenyl vs. chlorophenyl : Electron-rich methoxy groups improve solubility (logP reduced by 0.5–1.0 units) but reduce metabolic stability in hepatic microsomal assays .
- Methyl at position 7 : Steric hindrance slows hydrolysis in simulated gastric fluid (t1/2 > 24 hours) .
Q. What methodologies resolve discrepancies in spectral data interpretation (e.g., overlapping NMR signals)?
Advanced techniques include:
- 2D NMR (COSY, HSQC) : Assigns coupled protons (e.g., distinguishes pyranopyridine H4 from thiophene Hβ) .
- Dynamic NMR : Resolves rotameric equilibria in the thiophen-2-ylmethyl group at variable temperatures (ΔG‡ ≈ 50–60 kJ/mol) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C23H20N2O4S) when isotopic patterns overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
